Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Overview
Description
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C6H7NaO3 and a molecular weight of 150.11 g/mol . It is a sodium salt derivative of 3,4-dihydro-2H-pyran-2-carboxylic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C6H7NaO3 It’s known that 3,4-dihydropyran-2-ones, a related class of compounds, have been recognized for their biological activity .
Mode of Action
It’s known that 3,4-dihydropyran-2-ones can be produced through organocatalysis with n-heterocyclic carbenes (nhcs), which are capable of acting as organocatalysts in various reactions, particularly through the activation of aldehydes via breslow-type adducts .
Biochemical Pathways
These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions .
Result of Action
It’s known that the resulting products of 3,4-dihydropyran-2-ones synthesis are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3,4-dihydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran-2-carboxylic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize automated systems to maintain optimal reaction conditions, such as temperature, pressure, and pH. The final product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Sodium 3,4-dihydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: This compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: This compound is structurally similar but lacks the carboxylate group.
Tetrahydropyran: Another related compound, differing in the saturation of the pyran ring.
Sodium 3,4-dihydro-2H-pyran-2-methanol: A derivative with a hydroxyl group instead of a carboxylate group.
Uniqueness
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility in water, making it more versatile for various applications .
Properties
IUPAC Name |
sodium;3,4-dihydro-2H-pyran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCKHRQGBNMBPB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16698-52-5 | |
Record name | Sodium 3,4-dihydro-2H-pyran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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